

Technical Procurement & Application Guide: 1-(2,6-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 1-(2,6-Dimethylphenyl)piperazine

CAS No.: 1012-91-5

Cat. No.: B093956

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Executive Summary

1-(2,6-Dimethylphenyl)piperazine (often abbreviated as 2,6-DMPP) is a specialized heterocyclic building block belonging to the phenylpiperazine class. Unlike its unsubstituted or meta-substituted analogs (e.g., mCPP), the 2,6-dimethyl substitution pattern introduces significant steric hindrance around the aniline nitrogen. This unique steric profile makes it a critical scaffold for exploring Structure-Activity Relationships (SAR) in G-Protein Coupled Receptor (GPCR) ligands, particularly for Serotonin (5-HT) and Dopamine receptor modulation.

This guide outlines the commercial landscape for sourcing high-purity 2,6-DMPP, establishes protocols for analytical validation, and details its utility in synthesizing bioactive CNS agents.

Part 1: Chemical Profile & Specifications

Before procurement, researchers must distinguish 2,6-DMPP from its structural isomers and related amide intermediates (e.g., Lidoflazine intermediates).

Property	Specification
Chemical Name	1-(2,6-Dimethylphenyl)piperazine
CAS Number	1012-91-5
Molecular Formula	C ₁₂ H ₁₈ N ₂
Molecular Weight	190.29 g/mol
LogP (Predicted)	~2.1 (Moderate Lipophilicity)
pKa	~9.0 (Piperazine secondary amine)
Appearance	Colorless to pale yellow oil or low-melting solid
Solubility	Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Key Impurities	2,6-Dimethylaniline (starting material), Bis(2-chloroethyl)amine salts

Technical Note: Do not confuse this compound with N-(2,6-Dimethylphenyl)-1-piperazineacetamide (CAS 5294-61-1), which contains an acetamide linker and is the precursor for Lidoflazine. CAS 1012-91-5 features a direct N-Aryl bond.

Part 2: Commercial Supply Landscape

The supply chain for 2,6-DMPP is segmented into Bulk Chemical Suppliers (Kg scale) and Research Grade Distributors (mg to g scale).

Supplier Tier Analysis

Supplier Tier	Typical Purity	Pack Sizes	Lead Time	Recommended Use
Tier 1: Global Catalog (e.g., Sigma, Enamine)	>97% (HPLC)	1g, 5g, 25g	1-3 Days	Biological screening, Reference standards
Tier 2: Building Block Specialists (e.g., BLDpharm, Combi-Blocks)	>95% (NMR)	10g - 100g	3-7 Days	Synthetic intermediate, Library generation
Tier 3: Bulk Manufacturers (e.g., Capot, Echemi listed vendors)	>98% (GC)	1kg+	2-4 Weeks	Pilot plant scale-up, GMP synthesis

Procurement Strategy

For biological assays (e.g., binding affinity studies), HPLC purity >98% is mandatory to avoid false positives from the highly reactive 2,6-dimethylaniline impurity. For synthetic use (e.g., S_N2 coupling), >95% purity is generally acceptable.

Part 3: Technical Applications & Mechanism

Medicinal Chemistry: The "Privileged Scaffold"

Phenylpiperazines are termed "privileged scaffolds" because they mimic the ethylamine side chain of biogenic amines (Serotonin, Dopamine).

- **Steric Influence:** The 2,6-dimethyl groups in 2,6-DMPP force the phenyl ring to twist out of the plane of the piperazine ring. This non-planar conformation is often exploited to improve selectivity for 5-HT_{1A} over 5-HT_{2A} receptors compared to planar analogs.
- **Metabolic Stability:** The ortho-methyl groups block metabolic hydroxylation at the ortho positions, potentially extending the half-life of the scaffold.

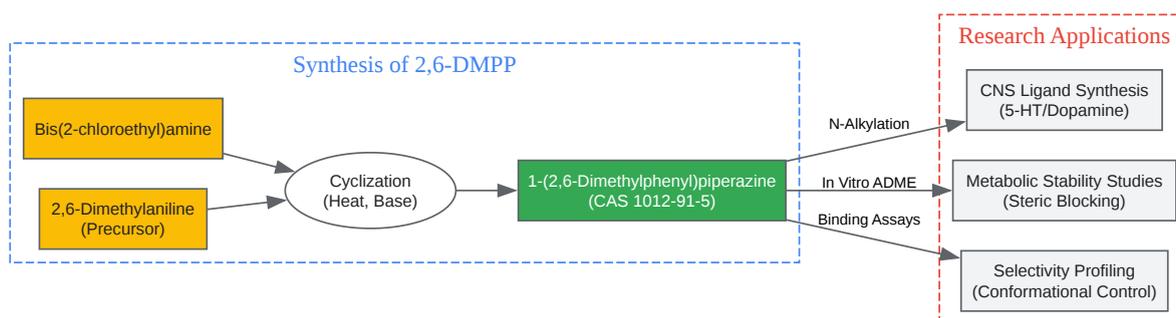
Synthetic Utility

2,6-DMPP serves as a nucleophile in the synthesis of complex APIs. The secondary amine at the N4 position is reactive, while the N1 position is deactivated by the aryl group.

Common Reaction Pathways:

- N-Alkylation: Reaction with alkyl halides (e.g., in the synthesis of Ranolazine analogs).
- Buchwald-Hartwig Amination: Coupling with aryl halides to form bis-aryl piperazines.
- Acylation: Formation of amides for peptidomimetic drugs.

Visualization: Pharmacophore & Synthesis Logic



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Caption: Synthesis workflow from aniline precursors to 2,6-DMPP and downstream applications in CNS drug discovery.

Part 4: Experimental Protocols

Protocol A: Quality Control Validation (HPLC)

Objective: Verify purity of purchased 2,6-DMPP prior to biological use.

- Mobile Phase:
 - A: Water + 0.1% Trifluoroacetic acid (TFA).
 - B: Acetonitrile + 0.1% TFA.
- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 210 nm (amide/amine absorption) and 254 nm (aromatic).
- Pass Criteria: Single peak >98% area integration. Retention time must match reference standard (approx. 4-6 min depending on flow rate).

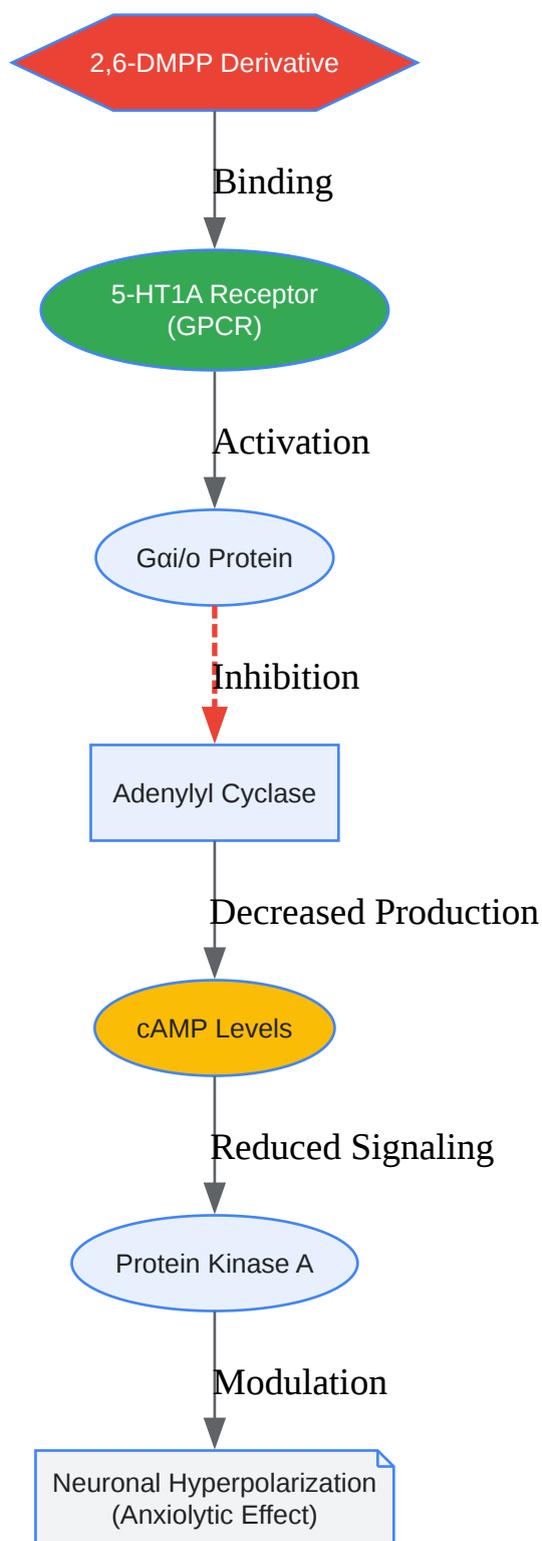
Protocol B: Synthetic Coupling (General N-Alkylation)

Objective: Attach 2,6-DMPP to an alkyl halide scaffold (R-X).

- Dissolution: Dissolve 1.0 eq of **1-(2,6-Dimethylphenyl)piperazine** in Acetonitrile (ACN).
- Base Addition: Add 2.5 eq of Potassium Carbonate (K_2CO_3) or Diisopropylethylamine (DIPEA).
- Electrophile: Add 1.1 eq of the alkyl halide (R-Cl or R-Br).
- Reaction: Reflux at 80°C for 4–12 hours. Monitor by TLC or LC-MS.
- Workup: Filter off inorganic salts. Concentrate filtrate.
- Purification: Flash column chromatography (DCM:MeOH gradient).

Part 5: GPCR Signaling Pathway Context

When 2,6-DMPP derivatives bind to 5-HT receptors (specifically 5-HT1A), they modulate downstream signaling cascades.



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Caption: Simplified 5-HT1A signaling pathway modulated by phenylpiperazine ligands, leading to decreased cAMP and neuronal effects.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69882832, **1-(2,6-Dimethylphenyl)piperazine** hydrochloride. Retrieved from [[Link](#)]
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Sources

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